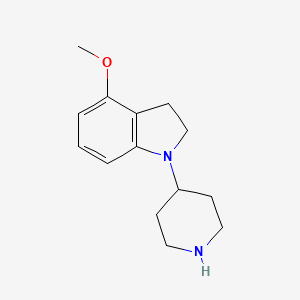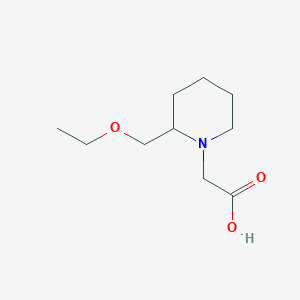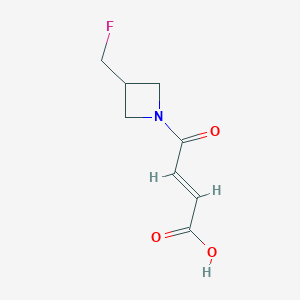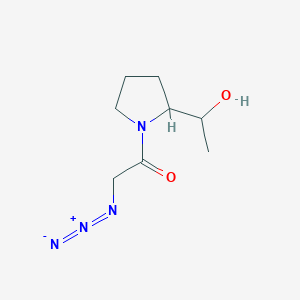
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid
Vue d'ensemble
Description
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid is a chemical compound with a unique structure that includes a piperidine ring, a fluorinated ethyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid typically involves the following steps:
Piperidine Derivatization: Piperidine is reacted with 2-fluoroethyl bromide to form 4-(2-fluoroethyl)piperidine.
Attachment of Propanoic Acid: The resulting 4-(2-fluoroethyl)piperidine is then reacted with propanoic acid chloride in the presence of a suitable base to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The propanoic acid moiety can be oxidized to form carboxylic acids or their derivatives.
Reduction: The fluorinated ethyl group can be reduced to form ethyl groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters, and amides.
Reduction: Ethylated derivatives.
Substitution: Various substituted piperidines.
Applications De Recherche Scientifique
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorinated ethyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The propanoic acid moiety can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
3-(4-(2-Fluoroethyl)piperidin-1-yl)propanoic acid is unique due to its specific structural features. Similar compounds include:
4-(2-Fluoroethyl)piperidine: Lacks the propanoic acid moiety.
3-(4-(2-Fluoroethyl)piperidin-1-yl)ethanoic acid: Similar structure but with a shorter carbon chain.
3-(4-(2-Fluoroethyl)piperidin-1-yl)butanoic acid: Similar structure but with a longer carbon chain.
Propriétés
IUPAC Name |
3-[4-(2-fluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c11-5-1-9-2-6-12(7-3-9)8-4-10(13)14/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUHSCFPLRPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


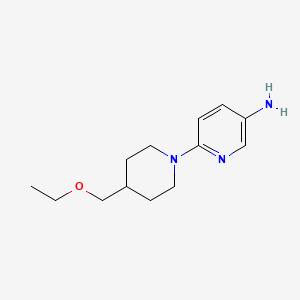



![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)

![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
